molecular formula C16H18BrNO4 B1440154 1-(tert-Butyl) 2-ethyl 6-bromo-1H-indole-1,2-dicarboxylate CAS No. 939045-17-7

1-(tert-Butyl) 2-ethyl 6-bromo-1H-indole-1,2-dicarboxylate

Cat. No. B1440154
M. Wt: 368.22 g/mol
InChI Key: QXTZSJPXLCWTGK-UHFFFAOYSA-N
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Description

1-(tert-Butyl) 2-ethyl 6-bromo-1H-indole-1,2-dicarboxylate is a chemical compound with the molecular formula C16H18BrNO4 and a molecular weight of 368.22 . It is used for research purposes and is not intended for diagnostic or therapeutic use .


Synthesis Analysis

The synthesis of indole derivatives, such as 1-(tert-Butyl) 2-ethyl 6-bromo-1H-indole-1,2-dicarboxylate, has been a topic of interest in recent years . Indoles are significant heterocyclic systems in natural products and drugs, and they play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention .


Molecular Structure Analysis

The molecular structure of 1-(tert-Butyl) 2-ethyl 6-bromo-1H-indole-1,2-dicarboxylate consists of 16 carbon atoms, 18 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 4 oxygen atoms .

Scientific Research Applications

Scientific Field

  • Analysis of cell viability and apoptosis induction. Results Summary: Indole derivatives have shown promise in preclinical studies, with some compounds exhibiting significant cytotoxicity against various cancer cell lines .

Microbial Treatment

Scientific Field

  • Determination of minimum inhibitory concentrations (MICs). Results Summary: Some indole derivatives have demonstrated effectiveness in inhibiting the growth of pathogenic bacteria and fungi, with MIC values comparable to standard antibiotics .

Neurological Disorders

Scientific Field

  • Neurotransmitter level measurement and receptor binding studies. Results Summary: Certain indole derivatives have shown positive effects in animal models of neurological disorders, suggesting potential for further development as neuropharmaceuticals .

Drug Synthesis

Scientific Field

  • Evaluation of pharmacological activity. Results Summary: The tert-butyl indole compound has been successfully utilized in the synthesis of various drugs, with some showing high efficacy in their intended therapeutic use .

Organic Chemistry Research

Scientific Field

  • Product isolation and purification techniques. Results Summary: Research has led to the development of new synthetic methods that are more efficient, cost-effective, and environmentally friendly .

Biochemistry

Scientific Field

  • Cellular imaging and signal transduction analysis. Results Summary: The use of indole derivatives in biochemical assays has provided insights into the molecular mechanisms of various biological processes .

Alkaloid Synthesis

Scientific Field

  • Isolation and characterization of the synthesized alkaloids. Results Summary: Indole-based alkaloids such as Reserpine and Ajmalicine have been synthesized, which are used in treating high blood pressure and mental disorders .

Anti-Hypertensive Drugs

Scientific Field

  • Clinical trials to assess efficacy and safety in humans. Results Summary: Compounds like Ajmalicine have shown effectiveness in controlling high blood pressure, indicating the potential of indole derivatives in this field .

Chemotherapy Agents

Scientific Field

  • Clinical trials for safety and therapeutic effectiveness. Results Summary: Vinblastine, an indole alkaloid, is used for treating cancers such as Kaposi’s sarcoma and Hodgkin’s disease, showcasing the therapeutic relevance of indoles .

Prenyl Indole Derivatives

Scientific Field

  • Exploration of their biological activities such as anticancer, anti-inflammatory, and analgesic effects. Results Summary: The synthesis of compounds like Indiacen A and B from indole derivatives has been achieved, with these compounds exhibiting a range of biological activities .

Enzyme Inhibitors

Scientific Field

  • Structural analysis to understand the binding interactions. Results Summary: Indole derivatives have been found to inhibit enzymes like 5-lipoxygenase, which is involved in inflammatory responses .

Green Chemistry

Scientific Field

  • Development of sustainable and eco-friendly synthetic routes. Results Summary: Research has led to the creation of greener and more sustainable chemical processes involving indole derivatives .

Antiviral Agents

Scientific Field

  • Determination of inhibitory concentrations and selectivity indices. Results Summary: Certain indole derivatives have shown inhibitory activity against influenza A and other viruses, with some compounds exhibiting high selectivity and potency .

Anti-Inflammatory and Analgesic Agents

Scientific Field

  • Clinical trials for safety and effectiveness in humans. Results Summary: Indole derivatives have been found to possess significant anti-inflammatory and analgesic activities, suggesting their use in pain management .

Antipsychotic and Antinociceptive Agents

Scientific Field

  • Clinical trials to assess therapeutic potential and safety. Results Summary: Some indole derivatives have shown promising results in preclinical studies, indicating potential applications in neuropsychopharmacology .

Environmental Chemistry

Scientific Field

  • Development of eco-friendly synthetic pathways. Results Summary: Research has led to the creation of greener chemical processes involving indole derivatives, contributing to the field of sustainable chemistry .

Natural Product Synthesis

Scientific Field

  • Application of various synthetic techniques to construct complex natural product structures. Results Summary: Indole derivatives have been used in the total synthesis of natural products such as alkaloids, which have diverse pharmacological activities .

Material Science

Scientific Field

  • Application in the development of electronic devices and sensors. Results Summary: Indole derivatives have shown potential in the development of materials with desirable properties for various applications in material science .

properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl 6-bromoindole-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO4/c1-5-21-14(19)13-8-10-6-7-11(17)9-12(10)18(13)15(20)22-16(2,3)4/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTZSJPXLCWTGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701169393
Record name 1-(1,1-Dimethylethyl) 2-ethyl 6-bromo-1H-indole-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701169393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butyl) 2-ethyl 6-bromo-1H-indole-1,2-dicarboxylate

CAS RN

939045-17-7
Record name 1-(1,1-Dimethylethyl) 2-ethyl 6-bromo-1H-indole-1,2-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939045-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 2-ethyl 6-bromo-1H-indole-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701169393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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